
10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane is a complex organophosphorus compound known for its unique structure and versatile applications in various fields of science and industry. This compound features a phosphanyl group attached to a macrocyclic framework, which includes oxygen and nitrogen atoms, making it an interesting subject for research in coordination chemistry and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane typically involves the reaction of diphenylphosphine with a suitable macrocyclic precursor. One common method is the nucleophilic substitution reaction where diphenylphosphine reacts with a halogenated macrocycle under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphanyl group is replaced by other functional groups.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Halogenated reagents and strong bases are often used.
Coordination: Transition metal salts such as palladium chloride or platinum chloride are used under inert conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted macrocyclic compounds.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane largely depends on its ability to form coordination complexes with metals. These complexes can act as catalysts in various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved include the coordination sites on transition metals and the specific substrates involved in the catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(diphenylphosphanyl)butane: Another phosphine ligand with a different macrocyclic structure.
1,2-Bis(diphenylphosphanyl)ethane: A simpler phosphine ligand with a shorter chain.
4,6-Bis(diphenylphosphino)phenoxazine: A phosphine ligand with a phenoxazine core.
Uniqueness
10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane is unique due to its macrocyclic structure, which provides multiple coordination sites and can form more stable and diverse complexes compared to simpler phosphine ligands. This makes it particularly useful in applications requiring high stability and specificity .
Propiedades
Número CAS |
90330-42-0 |
|---|---|
Fórmula molecular |
C20H26NO3P |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
diphenyl(1,4,7-trioxa-10-azacyclododec-10-yl)phosphane |
InChI |
InChI=1S/C20H26NO3P/c1-3-7-19(8-4-1)25(20-9-5-2-6-10-20)21-11-13-22-15-17-24-18-16-23-14-12-21/h1-10H,11-18H2 |
Clave InChI |
VFTPPXBJEZRHRZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCOCCN1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


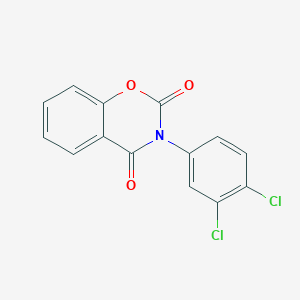
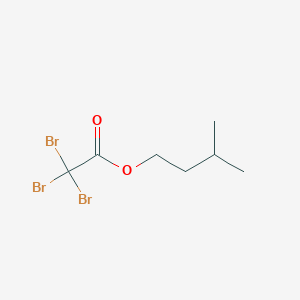
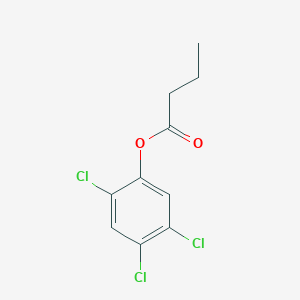
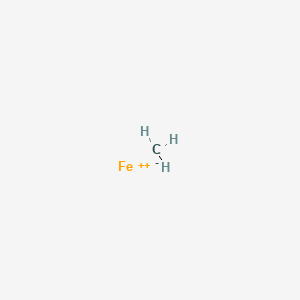
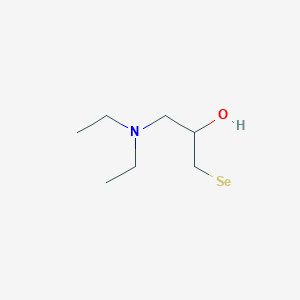
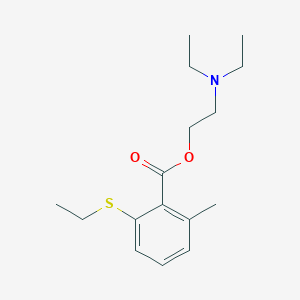
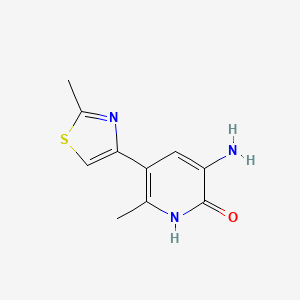
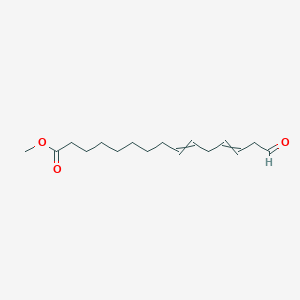
![5-[(Oxan-2-yl)methyl]oxolan-2-one](/img/structure/B14356007.png)
![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
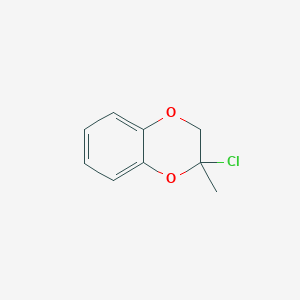
![2-{2-Hydroxy-4-[methyl(propyl)amino]benzoyl}benzoic acid](/img/structure/B14356051.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]acetamide](/img/structure/B14356059.png)
